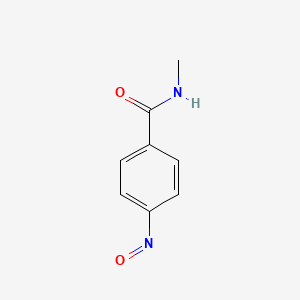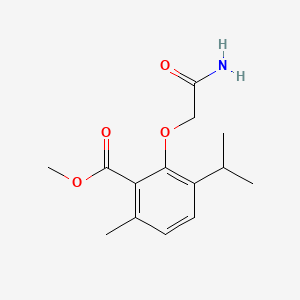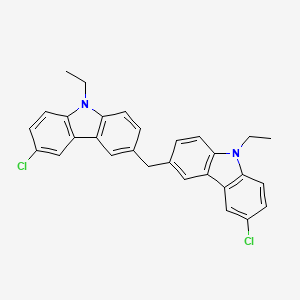
3,3'-Methylenebis(6-chloro-9-ethyl-9H-carbazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) is a complex organic compound characterized by its unique molecular structure, which includes multiple aromatic rings and chlorine substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) typically involves the reaction of 6-chloro-9-ethyl-9H-carbazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking two carbazole units. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to catalyze the formation of the methylene bridge.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically require a catalyst, such as aluminum chloride, and may involve reagents like halogens or nitro compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) involves its interaction with molecular targets, such as enzymes or receptors. The compound’s aromatic rings and chlorine substituents allow it to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biological effects.
類似化合物との比較
Similar Compounds
9-Ethylcarbazole: A simpler analog without the methylene bridge and chlorine substituents.
6-Chloro-9-ethyl-9H-carbazole: Similar structure but lacks the methylene linkage.
Carprofen: A substituted carbazole with anti-inflammatory properties.
Uniqueness
3,3’-Methylenebis(6-chloro-9-ethyl-9H-carbazole) is unique due to its methylene bridge linking two carbazole units and the presence of chlorine substituents. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
56201-23-1 |
|---|---|
分子式 |
C29H24Cl2N2 |
分子量 |
471.4 g/mol |
IUPAC名 |
3-chloro-6-[(6-chloro-9-ethylcarbazol-3-yl)methyl]-9-ethylcarbazole |
InChI |
InChI=1S/C29H24Cl2N2/c1-3-32-26-9-5-18(14-22(26)24-16-20(30)7-11-28(24)32)13-19-6-10-27-23(15-19)25-17-21(31)8-12-29(25)33(27)4-2/h5-12,14-17H,3-4,13H2,1-2H3 |
InChIキー |
MKRFBCBUSDYDOY-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)CC3=CC4=C(C=C3)N(C5=C4C=C(C=C5)Cl)CC)C6=C1C=CC(=C6)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


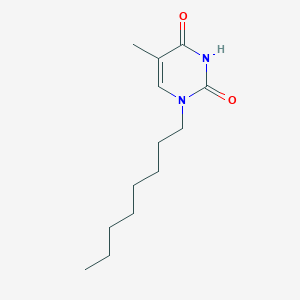
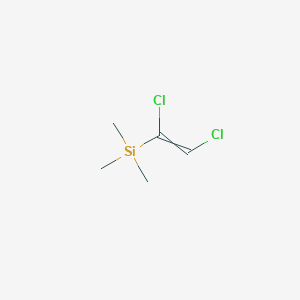
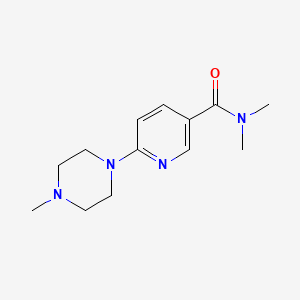
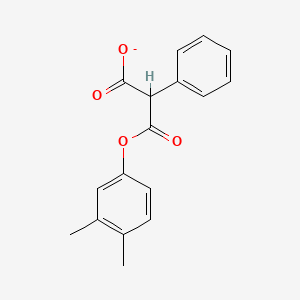
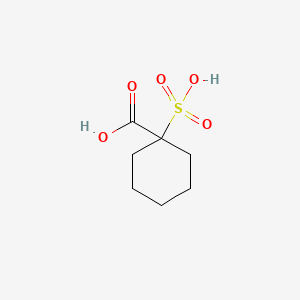
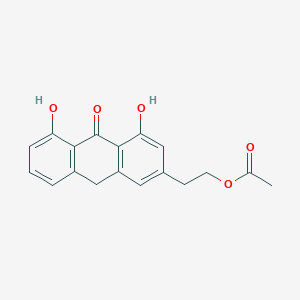

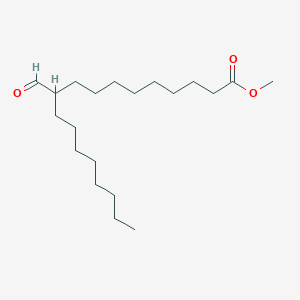

![(2-{[4-(Dodecylsulfanyl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14642869.png)
